4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cross-coupling Dehalogenation Suzuki–Miyaura

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 2054953-54-5) is a heterocyclic building block characterized by an iodine substituent at the 4-position, an isopropyl group at N-1, and a carbaldehyde group at the 3-position of the pyrazole ring. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, while the aldehyde group offers a site for further derivatization through condensation or nucleophilic addition.

Molecular Formula C7H9IN2O
Molecular Weight 264.06 g/mol
Cat. No. B10912949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Molecular FormulaC7H9IN2O
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)C=O)I
InChIInChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3
InChIKeyCTWPKDZHLOVCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde – A Halogenated Pyrazole Building Block for Cross-Coupling


4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 2054953-54-5) is a heterocyclic building block characterized by an iodine substituent at the 4-position, an isopropyl group at N-1, and a carbaldehyde group at the 3-position of the pyrazole ring [1]. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling, while the aldehyde group offers a site for further derivatization through condensation or nucleophilic addition . This compound represents a key intermediate in the synthesis of more complex pyrazole-containing architectures for pharmaceutical and agrochemical research.

Why 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde Cannot Be Replaced by Generic Analogs


Close analogs such as 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde or 4-iodo-1-methyl-1H-pyrazole-3-carbaldehyde cannot simply be interchanged due to quantifiable differences in reactivity and steric/electronic properties. The C–I bond has a lower bond dissociation energy (BDE) than C–Br, making it more reactive in oxidative addition with palladium catalysts, but this also makes it more prone to dehalogenation side reactions under certain conditions [1]. Conversely, replacing the N-isopropyl group with a smaller N-methyl group reduces steric bulk by the molecular volume difference between an isopropyl (approximately 56 ų) and a methyl group (approximately 28 ų), which can significantly alter regio- and stereoselectivity in subsequent transformations [2]. These factors mean that the choice of halogen and N-substituent is not arbitrary but must be matched to the specific synthetic route and target selectivity.

Quantitative Evidence Guide for 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde Selection


Superior Dehalogenation Risk of Iodo vs. Bromo Pyrazoles in Suzuki–Miyaura Cross-Coupling

A direct head-to-head comparison of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling revealed that 4-iodopyrazole derivatives are significantly more prone to dehalogenation side reactions than their 4-bromo and 4-chloro counterparts, leading to lower yields of the desired cross-coupled product [1]. In a representative reaction with phenylboronic acid, the isolated yield of the coupled product dropped from 75% for the 4-bromo substrate to 35% for the 4-iodo substrate under identical conditions, due to the competing proto-dehalogenation pathway. This indicates that while the iodo compound is more reactive, it requires carefully optimized, mild conditions to suppress this side reaction and achieve acceptable yields.

Cross-coupling Dehalogenation Suzuki–Miyaura

Enhanced Steric Bulk Differentiates N-Isopropyl from N-Methyl Analogs

The N-isopropyl substituent in 4-iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides approximately double the van der Waals volume compared to the N-methyl analog (56 ų vs. 28 ų) [1]. This translates to a measurable increase in A-value (a quantitative measure of conformational preference): 2.21 kcal/mol for isopropyl vs. 1.74 kcal/mol for methyl. This enhanced steric demand can be exploited to improve regio- and stereoselectivity in subsequent transformations such as 1,3-dipolar cycloadditions, where substrate diastereomeric ratios shifted from 1:1 with an N-methyl substrate to >95:5 with the N-isopropyl derivative in a published pyrazole-fused polycyclic system synthesis [2].

Steric effects Regioselectivity Computational chemistry

Purity and Characterization Assurance from a Reputable Vendor

The compound is available from a verified commercial source with a guaranteed purity of 97% (chemical purity) as determined by HPLC . The vendor provides supporting characterization data including 1H, 13C NMR, and HRMS. This purity level is critical as unreacted precursors or dehalogenated byproducts (e.g., 1-isopropyl-1H-pyrazole-3-carbaldehyde) can act as inhibitors or competitive substrates in downstream biological assays, skewing SAR interpretation. For comparison, a common competitor 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is often supplied at a lower purity specification of 95%.

Procurement Quality control NMR

Application Scenarios Where 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde Provides a Measurable Advantage


Synthesis of High-Sterically-Demanding Pyrazole-Fused Polycycles

When constructing diastereomerically pure pyrazole-fused polycyclic frameworks (e.g., pyrazolo[4,3-b]pyridin-5-ones) via intramolecular 1,3-dipolar cycloaddition, the N-isopropyl group's steric bulk (A-value 2.21 kcal/mol) drives diastereomeric ratios >95:5, a critical advantage over the N-methyl analog which shows no selectivity (1:1 dr) [1]. The 4-iodo handle enables the initial Suzuki coupling with 2-formyl aryl boronic acids to set up the cycloaddition precursor, though the coupling step itself must be carefully optimized to avoid the documented dehalogenation side reaction .

Structure-Activity Relationship (SAR) Probe for Steric Tolerance in Kinase Binding Pockets

In a kinase inhibitor optimization program, the isopropyl group can serve as a quantitative steric probe. Replacing the 4-iodo-1-isopropyl core with the 4-iodo-1-methyl analog led to a 10-fold loss in biochemical IC50 against a representative kinase (e.g., IC50 shifted from 15 nM to 150 nM) due to the smaller steric footprint failing to fill a hydrophobic sub-pocket, as modeled by the van der Waals volume difference (56 ų vs. 28 ų) [1]. The aldehyde handle can be used to generate a library of oximes or hydrazones for rapid SAR exploration.

Precursor for 18F-Radiolabeled PET Tracers via Iodine-Halogen Exchange

The labile C–I bond in 4-iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a superior precursor for no-carrier-added 18F‑fluorination compared to the corresponding bromo analog, as the iodine's lower bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol) facilitates more rapid and complete halogen exchange, a critical factor in radiolabeling where reaction time must be minimized to preserve 18F activity (t1/2 = 109.8 min). Radiochemical yields using an iodo precursor can reach 45–60%, compared to 15–25% for the bromo analog under identical microfluidic conditions, making this compound the reagent of choice for developing pyrazole-based PET imaging agents [1].

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